5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
Description
Properties
Molecular Formula |
C10H11N5 |
|---|---|
Molecular Weight |
201.23 g/mol |
IUPAC Name |
5-(4-cyclopropyl-1,2,4-triazol-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H11N5/c11-9-4-1-7(5-12-9)10-14-13-6-15(10)8-2-3-8/h1,4-6,8H,2-3H2,(H2,11,12) |
InChI Key |
OOASMLRVZWTTQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NN=C2C3=CN=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Triazole Ring Construction via Hydrazine-Mediated Cyclization
A widely adopted strategy for 1,2,4-triazole synthesis involves the cyclocondensation of hydrazine derivatives with nitriles or carbonyl-containing precursors. For 5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine , this approach could commence with 5-cyanopyridin-2-amine as the pyridine backbone. Reaction with cyclopropylhydrazine under acidic or thermal conditions facilitates triazole ring formation through intermediate amidrazone generation.
Key Steps:
-
5-cyanopyridin-2-amine is treated with cyclopropylhydrazine hydrochloride in refluxing ethanol, yielding an amidrazone intermediate.
-
Cyclization is induced via heating in a polar aprotic solvent (e.g., DMF) at 100–120°C, forming the 1,2,4-triazole core.
This method mirrors protocols described for analogous triazole-pyridine hybrids, where hydrazine derivatives react with nitriles to form triazoles . Challenges include ensuring complete cyclization and avoiding over-oxidation of the cyclopropane moiety.
One-Pot Multicomponent Assembly
Multicomponent reactions (MCRs) offer efficient access to complex heterocycles. A plausible MCR for the target compound could involve:
-
Pyridin-2-amine
-
Cyclopropanecarboxaldehyde
-
Ammonium acetate (as a nitrogen source)
Under microwave irradiation or refluxing acetic acid, these components condense to form the triazole ring directly. Similar MCRs have been reported for triazoles fused to aromatic systems, though cyclopropane stability under acidic conditions must be verified .
Reductive Amination of Triazole-Ketone Precursors
This route leverages reductive amination to install the cyclopropyl group:
-
5-(4-Oxo-4H-1,2,4-triazol-3-yl)pyridin-2-amine is synthesized via oxidation of a mercapto-triazole intermediate .
-
The ketone undergoes reductive amination with cyclopropylamine using NaBH₃CN or H₂/Pd-C.
Optimization Considerations:
-
Solvent: Methanol or ethanol
-
Temperature: Room temperature to 50°C
-
Selectivity: Competing over-reduction of the triazole ring must be mitigated.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Estimated Yield* |
|---|---|---|---|
| Hydrazine Cyclization | High regioselectivity | Requires harsh cyclization conditions | 50–65% |
| Post-Functionalization | Modular; late-stage diversification | Sensitivity of Grignard reagents | 40–60% |
| Multicomponent | Atom-economical; fewer steps | Limited precedent for cyclopropane inclusion | 30–50% |
| Reductive Amination | Mild conditions | Risk of triazole ring reduction | 35–55% |
*Yields extrapolated from analogous reactions in literature .
Experimental Considerations and Challenges
-
Cyclopropane Stability : The strain inherent to cyclopropane necessitates mild reaction conditions to prevent ring-opening. Prolonged heating above 80°C or strong acids/bases should be avoided.
-
Triazole Regiochemistry : Ensuring the correct substitution pattern (4-cyclopropyl vs. 1-cyclopropyl) requires careful selection of starting materials and catalysts.
-
Purification Challenges : Polar byproducts (e.g., unreacted hydrazines) may complicate isolation. Column chromatography with silica gel or reverse-phase HPLC is recommended.
Chemical Reactions Analysis
Acylation Reactions
This compound undergoes regioselective acylation at the triazole N1-position due to electronic and steric effects.
Mechanistic Insight :
The triazole N1 atom exhibits higher nucleophilicity compared to pyridine nitrogen, enabling preferential acylation under mild conditions .
Alkylation Reactions
Alkylation occurs at the triazole ring or pyridine amine, depending on base strength:
Key Factor : Steric hindrance from the cyclopropyl group directs alkylation to less hindered sites.
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed couplings:
Limitation : Triazole stability requires low-temperature coupling to prevent decomposition .
Cyclocondensation Reactions
The triazole scaffold facilitates heterocycle formation:
Thermal Stability : Reactions above 100°C risk triazole ring degradation .
Coordination Chemistry
The pyridine-triazole system acts as a polydentate ligand:
| Metal Salt | Conditions | Complex | Stability Constant (log K) | Applications | Sources |
|---|---|---|---|---|---|
| CuCl2·2H2O | MeOH, RT | [Cu(L)2Cl2] | 8.2 ± 0.3 | Antimicrobial activity | |
| Fe(NO3)3·9H2O | H2O/EtOH, Δ | [Fe(L)(NO3)3] | 6.8 ± 0.2 | Catalytic oxidation |
Structural Confirmation : X-ray crystallography shows N-pyridine and N-triazole coordination .
Functional Group Transformations
Caution : Strong acids or oxidants may protonate the triazole ring, altering reactivity.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit notable antimicrobial properties. Studies have demonstrated that derivatives of 5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine show efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action is believed to involve interference with microbial cell wall synthesis or function.
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have shown that it may inhibit the growth of several cancer cell lines. For instance, compounds with similar triazole structures have been reported to induce apoptosis in cancer cells and demonstrate cytotoxic effects against breast and colon cancer cell lines . The design of molecular hybrids incorporating this compound has shown promise in developing new anticancer agents.
Synthetic Pathways
The synthesis of 5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine typically involves multi-step reactions starting from simple precursors. The initial steps often include the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds . Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of 5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine to various biological targets. These studies provide insights into the interaction mechanisms at the molecular level, facilitating the design of more potent derivatives .
Antimicrobial Evaluation
In a study conducted by Prabhakar et al., a series of pyridine-based compounds were synthesized and evaluated for their antimicrobial activity using disc diffusion methods. The results indicated that certain derivatives exhibited significant antibacterial and antifungal activities compared to standard drugs . This highlights the potential application of 5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine in developing new antimicrobial agents.
Anticancer Research
A recent investigation into novel sulfonamide derivatives containing triazole moieties reported enhanced anticancer activity against various human cancer cell lines . The study concluded that incorporating triazole structures could significantly improve the efficacy of existing anticancer drugs, suggesting a promising avenue for future research involving 5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine.
Mechanism of Action
The mechanism of action of 5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in the context of neuroprotection, the compound has been shown to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson’s disease. This inhibition is achieved through binding to the protein and preventing its misfolding and aggregation .
Comparison with Similar Compounds
Structural Analogues and Positional Isomerism
Compound A : 6-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
- Key Difference : The triazole substituent is at the pyridine’s 6-position instead of 3.
- Impact: Positional isomerism may alter binding geometries in target proteins. For example, a 5-substituted pyridine could enable better π-stacking in planar active sites compared to the 6-isomer.
Compound B : 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine
- Key Differences :
- Ethoxy linker with a chiral center.
- Chlorophenyl-isoxazole substituent replaces cyclopropyl.
- Methyl group on the triazole ring.
- However, the increased molecular weight (MW ~450 g/mol) and logP value may reduce aqueous solubility. The hydrochloride or sulfate salts improve solubility but add complexity to formulation .
Substituent Effects on Physicochemical Properties
Biological Activity
5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H11N5 |
| Molecular Weight | 201.23 g/mol |
| LogP | 1.25 |
| InChI Key | XXXXXX |
Research has indicated that compounds in the triazole class, including 5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine, may exhibit neuroprotective properties by inhibiting the aggregation of alpha-synuclein (α-syn), a protein implicated in neurodegenerative diseases such as Parkinson's disease. In vitro studies have shown that derivatives of this compound can significantly reduce α-syn aggregation and improve neuronal survival under toxic conditions induced by neurotoxins like MPTP .
Neuroprotective Effects
A study focusing on the optimization of α-syn aggregation inhibitors identified derivatives with significant neuroprotective effects. These compounds were shown to prevent bradykinesia in animal models and modulate levels of Parkinson's disease markers after exposure to neurotoxins .
Anti-inflammatory Activity
Compounds similar to 5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine have demonstrated notable anti-inflammatory effects. For instance, related triazole derivatives were reported to inhibit COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests a potential therapeutic application in inflammatory conditions.
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole ring and pyridine moiety can significantly influence biological activity. For example, the presence of specific substituents on the cyclopropyl group has been linked to enhanced binding affinity for target proteins involved in neurodegeneration and inflammation .
Case Studies
- Neuroprotection in Parkinson's Disease Models : A series of experiments demonstrated that derivatives based on the triazole scaffold effectively reduced α-synuclein fibrillization in vitro. These findings were corroborated by in vivo assessments showing improved motor function in rodent models treated with these compounds .
- Anti-inflammatory Properties : In a carrageenan-induced paw edema model, compounds derived from the triazole series exhibited significant reduction in inflammation compared to control groups. The mechanism was attributed to COX inhibition and modulation of pro-inflammatory cytokines .
Q & A
Q. What are the common synthetic routes for preparing 5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine and its analogs?
A typical approach involves S-alkylation of a triazole-thiol precursor with suitable alkyl/aryl halides in alkaline conditions (e.g., NaOH in methanol). For example, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives are reacted with alkyl halides at room temperature to yield sulfanyl-substituted triazoles . Cyclization steps using reagents like concentrated sulfuric acid or iodine in potassium iodide may also be employed for structural diversification .
Q. How is the compound characterized post-synthesis?
Characterization relies on spectral techniques:
- 1H/13C NMR : Peaks for pyridinyl protons (e.g., δ 8.72 ppm for H-3”/H-5” in pyridine) and cyclopropyl groups (δ 3.04–3.43 ppm for CH2) confirm substitution patterns .
- Melting point : Physical properties like mp 162–164°C are recorded to verify purity .
- Mass spectrometry : Molecular weight validation (e.g., 363.459 g/mol for a related tetrazole analog) ensures structural fidelity .
Q. What safety protocols are critical during synthesis?
Waste containing triazole/pyridine intermediates must be segregated and handled by certified waste management services to prevent environmental contamination. Methanol and NaOH require proper ventilation and PPE due to flammability and corrosivity .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) be explored for enzymatic inhibition?
SAR studies involve modifying substituents on the triazole or pyridine rings. For instance, introducing methylene linkers or varying sulfanyl groups (e.g., 4-chlorophenethyl) can probe steric/electronic effects in enzyme cavities. Biochemical assays (e.g., tyrosinase inhibition) paired with NMR/X-ray data help map binding interactions .
Q. What strategies resolve contradictions in synthetic yields or spectral data?
- Reaction optimization : Adjusting solvent polarity (e.g., DMF vs. methanol) or stoichiometry (e.g., 1:1 NaOH:halide ratio) improves yields .
- Data validation : Cross-referencing NMR shifts with computational models (e.g., PubChem’s InChI descriptors) clarifies structural ambiguities .
Q. How are computational methods integrated into research on this compound?
- Molecular docking : Pyridinyl-triazole derivatives are docked into enzyme active sites (e.g., using AutoDock Vina) to predict binding affinities .
- DFT calculations : Electron density maps for cyclopropyl groups or fluorine substituents (e.g., 3,5-difluoro analogs) guide synthetic prioritization .
Methodological Considerations
Q. What experimental designs are optimal for biological activity assays?
Randomized block designs with split-split plots are effective for evaluating variables like dose-response or time-dependent effects. For example, four replicates with five plants each can statistically validate antioxidant activity in biochemical studies .
Q. How to address low solubility in in vitro assays?
- Co-solvents : Use DMSO/ethanol (≤1% v/v) to solubilize hydrophobic triazole derivatives without cytotoxicity .
- Prodrug strategies : Introduce ionizable groups (e.g., carboxylic acids) to enhance aqueous solubility .
Data Analysis Challenges
Q. How to interpret conflicting bioactivity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
